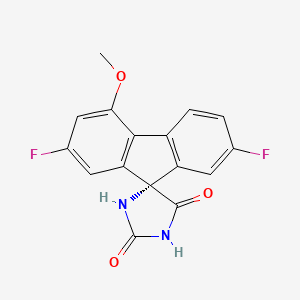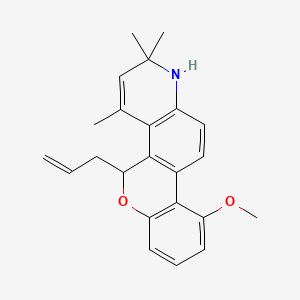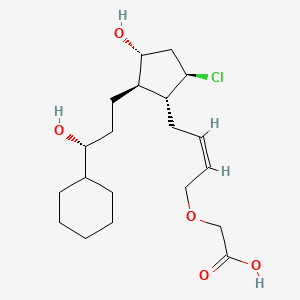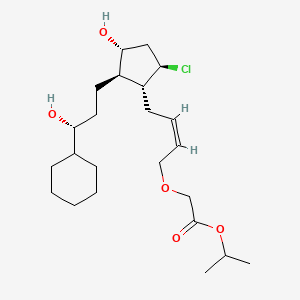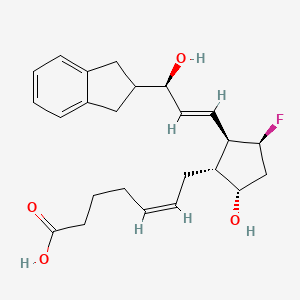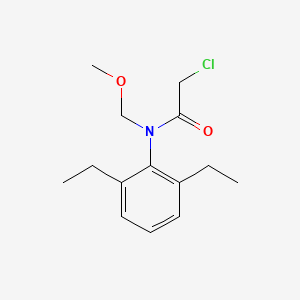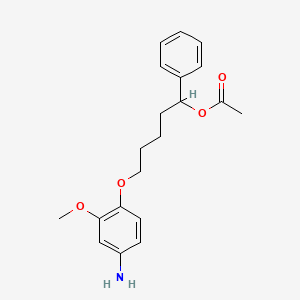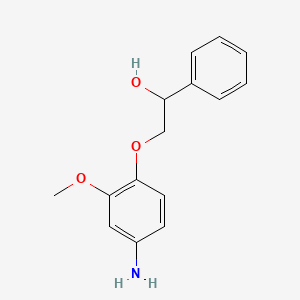
Alda-1
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alda-1 has a wide range of scientific research applications, including but not limited to:
Mécanisme D'action
Target of Action
Alda-1, also known as N-(benzo[d][1,3]dioxol-5-ylmethyl)-2,6-dichlorobenzamide, primarily targets the enzyme Aldehyde Dehydrogenase 2 (ALDH2) . ALDH2 is a mitochondrial enzyme that metabolizes toxic biogenic and environmental aldehydes, including the endogenously produced 4-hydroxynonenal (4HNE) and the environmental pollutant acrolein . It also plays a crucial role in ethanol metabolism .
Mode of Action
This compound acts as an agonist and chemical chaperone for ALDH2 . It binds to each monomer of the ALDH2 tetramer, enhancing the binding of NAD+ to ALDH2 . NAD+ is required by ALDH2 for its enzymatic activity . This interaction increases ALDH2 activity by 2.1 fold if ALDH2 is coded by ALDH21 and by 11 fold if it is coded ALDH22 .
Biochemical Pathways
The activation of ALDH2 by this compound leads to the increased metabolism of toxic aldehydes, thereby reducing their cytotoxic effects . This has implications in various biochemical pathways, particularly those involving detoxification, biosynthesis, antioxidant functions, and structural and regulatory mechanisms .
Result of Action
The activation of ALDH2 by this compound has been shown to have protective effects against oxidative stress-mediated injuries in various tissues, including the heart and brain . It has also been shown to inhibit pyroptosis, a form of programmed cell death, thereby reducing tissue injury and improving functional outcomes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain aldehydes in the environment can affect the activity of ALDH2 and, consequently, the effectiveness of this compound . Additionally, genetic factors such as the presence of the ALDH2*2 allele can influence the effectiveness of this compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Alda-1 implique la réaction du chlorure de 2,6-dichlorobenzoyle avec la 1,3-benzodioxole-5-méthanamine. La réaction est généralement réalisée en présence d'une base comme la triéthylamine dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante, et le produit est purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit final est soumis à des contrôles qualité rigoureux pour garantir sa conformité aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L'Alda-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs amide et benzodioxole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courantes :
Réactions de substitution : L'this compound peut réagir avec des nucléophiles tels que les amines et les thiols en présence d'une base.
Réactions d'oxydation : L'this compound peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : L'this compound peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire des dérivés amides, tandis que les réactions d'oxydation peuvent produire des acides carboxyliques .
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
L'this compound améliore l'activité enzymatique de l'ALDH2 en se liant à l'enzyme et en augmentant son affinité pour le NAD+. Cette liaison améliore l'efficacité catalytique de l'ALDH2, lui permettant de métaboliser plus efficacement les aldéhydes toxiques tels que l'acétaldéhyde et le 4-hydroxynonénal. L'activité accrue de l'ALDH2 contribue à réduire le stress oxydatif et l'inflammation, fournissant ainsi des effets cardioprotecteurs et neuroprotecteurs .
Comparaison Avec Des Composés Similaires
L'Alda-1 est unique en sa capacité à activer à la fois l'ALDH2 de type sauvage (ALDH21) et la forme mutante (ALDH22). Des composés similaires incluent :
Alda-89 : Un autre activateur de l'aldéhyde déshydrogénase, ciblant spécifiquement l'ALDH3A1.
Daidzine : Un inhibiteur de l'ALDH2, utilisé pour étudier les effets de la réduction de l'activité de l'ALDH2.
L'this compound se distingue par sa capacité d'activation double et ses applications thérapeutiques potentielles dans une large gamme d'affections cardiovasculaires et neurologiques .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKJFZCBCIUYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324445 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349438-38-6 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349438-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Alda-1 is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound binds to ALDH2 and increases its enzymatic activity. While the precise binding site remains to be fully elucidated, studies suggest this compound may improve NAD+ binding to the enzyme, thereby enhancing its catalytic efficiency. []
A: ALDH2 activation by this compound leads to accelerated clearance of toxic aldehydes, notably 4-hydroxy-2-nonenal (4-HNE), a byproduct of lipid peroxidation. [, , , , , , , , , , , , , , ] This detoxification reduces oxidative stress, inflammation, and apoptosis, ultimately leading to protection against various pathologies, including ischemia-reperfusion injury, heart failure, and neurodegeneration. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Research suggests this compound can induce autophagy, a cellular process for degrading and recycling cellular components, through activation of the AMPK/mTOR and AMPK signaling pathways. This effect contributes to its protective effects against ischemia-reperfusion injury. [, ]
A: The molecular formula of this compound is C15H11Cl2NO3, and its molecular weight is 324.16 g/mol. []
A: While specific spectroscopic data is not extensively detailed within the provided research, standard characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are likely used to confirm its structure. []
A: this compound itself does not have catalytic activity. It acts by enhancing the catalytic activity of its target enzyme, ALDH2. []
A: While specific formulation approaches for this compound are not explicitly mentioned in the provided research, researchers have utilized various delivery methods, including intraperitoneal injection, intravenous injection, and osmotic pumps, to achieve sustained release and improve bioavailability in preclinical models. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: In rats, this compound exhibits rapid absorption but also high clearance and poor oral bioavailability. [] Its plasma protein binding is high (82–86%), and in vitro studies suggest it is a high extraction compound. [] Further research is needed to thoroughly understand its ADME properties in various species.
A: Researchers have utilized various cell lines, including THP-1 human monocytic leukemia cells, primary human pulmonary alveolar epithelial cells, human pulmonary microvascular endothelial cells, HUVECs, HT22 cells, and H9C2 cells, to investigate the effects of this compound on ALDH2 activity, inflammation, oxidative stress, apoptosis, and other cellular processes. [, , , , , , , , , ]
A: this compound has demonstrated efficacy in several preclinical models, including rodent models of myocardial infarction, ischemia/reperfusion injury (cardiac, hepatic, intestinal, pulmonary), hemorrhagic shock, hyperoxia, spinal cord injury, and a swine model of cardiac arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] These models have provided valuable insights into its potential therapeutic applications in various diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


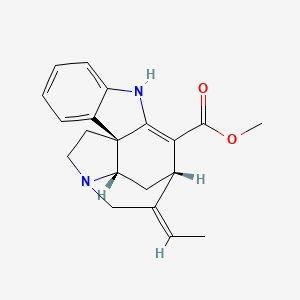
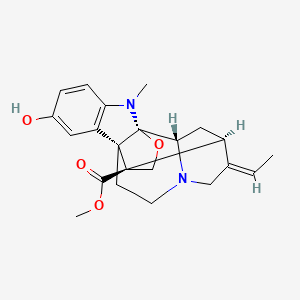
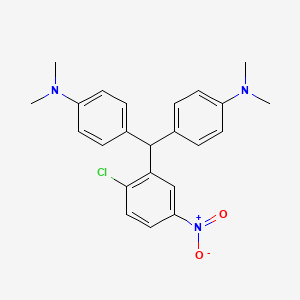
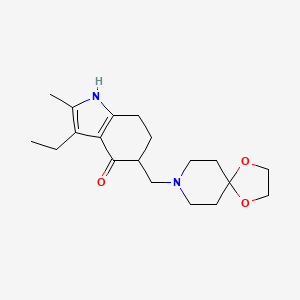
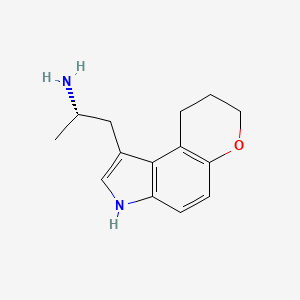
![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)
